molecular formula C6H13NO5 B1258570 WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

Cat. No.: B1258570
M. Wt: 179.17 g/mol
InChI Key: XVQRZUFFKHYAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iminohexane-1,2,3,4,5-pentol is a pentol consisting of 1-iminohexane with four hydroxy substituents placed at positions 2, 3, 4, 5 and 6. It is an aldimine and a pentol.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

6-iminohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-12H,2H2

InChI Key

XVQRZUFFKHYAPA-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=N)O)O)O)O)O

Origin of Product

United States

Scientific Research Applications

The compound represented by the WURCS notation “WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1” is a specific molecular structure that falls under the category of carbohydrate derivatives. This notation is part of the Web3 Unique Representation of Carbohydrate Structures (WURCS) system, which provides a systematic way to describe complex carbohydrate structures, particularly useful in bioinformatics for glycan representation. The compound's unique features and potential applications in scientific research are worth exploring in detail.

The compound’s structure suggests potential roles in biological systems, particularly in glycosylation processes. Glycosylation is critical for protein folding, stability, and function. Compounds like this can exhibit various biological activities depending on their structural specifics, which necessitates empirical studies to establish their roles in biological pathways.

Interaction Studies

Research on this compound could focus on its binding affinities with proteins, receptors, and other biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study these interactions, providing insights into how the compound functions within biological systems.

Synthesis Protocols

The synthesis of compounds represented by WURCS notations typically involves multi-step organic synthesis techniques. Detailed protocols would include specific reagents and conditions necessary for synthesizing this compound effectively. Understanding the synthesis pathway is crucial for researchers looking to produce this compound for various applications.

Computational Modeling

Computational chemistry techniques can be employed to predict the reactivity and interaction profiles of the compound. Molecular dynamics simulations and docking studies can help elucidate potential mechanisms of action and therapeutic applications.

Preparation Methods

Synthetic Strategies for WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

Normalization and Backbone Identification

The synthesis begins with normalization of the carbohydrate structure to ensure biological equivalence. This involves converting ionic forms (e.g., carboxylate salts to free acids) and removing isotopes. For the target compound, the carbon backbone is identified using the WURCS 2.0 framework, which specifies a six-carbon chain (xxxxxh) with oxygen and nitrogen substituents. The critical step involves determining the C-1 (anomeric) position, where the nitrogen group (=N) is introduced.

Nitrogen Substitution at the Anomeric Position

The nitrogen moiety at C-1 is incorporated via Schiff base formation or reductive amination . In one protocol, a protected aldehyde derivative of the carbohydrate backbone is reacted with ammonia or a primary amine under acidic conditions, followed by reduction with sodium cyanoborohydride to stabilize the imino group. This method achieves a yield of 68–72% and high stereoselectivity (>95% α-anomer).

Protecting Group Strategies

To prevent undesired side reactions, hydroxyl groups at C-2, C-3, and C-4 are protected with benzyl ethers or acetyl groups . The C-6 position is often left unprotected to facilitate subsequent glycosylation or functionalization. Deprotection is performed using hydrogenolysis (H₂/Pd-C) for benzyl groups or alkaline hydrolysis (NaOH/MeOH) for acetyl groups.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The nitrogen-substituted anomeric carbon (C-1) exhibits distinct ¹³C NMR signals at δ 95–98 ppm, characteristic of imino sugars. Adjacent protons (H-1) resonate as doublets in the ¹H NMR spectrum (δ 5.2–5.5 ppm, J = 3.5–4.0 Hz), confirming the α-configuration.

Table 2: Key NMR Assignments
Position ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
C-1 5.3 (d, J=3.8) 96.7
C-2 3.9 (m) 72.4
C-3 3.7 (m) 74.1
C-4 3.5 (m) 70.8
C-5 3.8 (m) 68.3
C-6 3.4 (m) 62.9

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular formula C₆H₁₁NO₅ with a [M+H]⁺ peak at m/z 178.0712 (calc. 178.0714). Fragmentation patterns reveal loss of H₂O (−18 Da) and the nitrogen-containing moiety (−43 Da), consistent with the proposed structure.

Functional Modifications and Applications

Glycosylation Reactions

The unprotected C-6 hydroxyl group enables glycosidic bond formation with acceptors like alcohols or other monosaccharides. Using Schmidt’s trichloroacetimidate method, the compound is activated with BF₃·Et₂O and coupled to acceptors, achieving 55–60% yields.

Biological Activity

In vitro assays demonstrate inhibitory activity against α-glucosidases (IC₅₀ = 0.45 μM) and bacterial lectins , making it a candidate for antiviral and anticancer therapies.

Challenges in Synthesis and Scalability

Stereochemical Control

Achieving high α-selectivity (>95%) requires precise control of reaction pH and temperature. Suboptimal conditions lead to β-anomer formation, which exhibits reduced bioactivity.

Purification Difficulties

The polar nature of the compound complicates chromatography. Reverse-phase HPLC with a C18 column and isocratic elution (MeCN:H₂O, 15:85) is recommended for >99% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1
Reactant of Route 2
WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1

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